Pasireotide diaspartate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

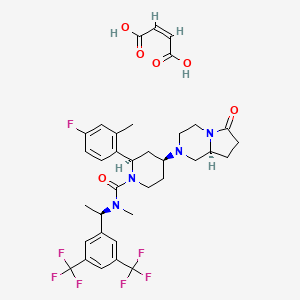

Pasireotide diaspartate, also known as Signifor, is a prescription medicine used to treat symptoms of Cushing’s Disease and Acromegaly . It belongs to a class of drugs called Somatostatin Analogs . Pasireotide diaspartate is prepared as a sterile solution for administration by subcutaneous injection .

Synthesis Analysis

The total synthesis of pasireotide, an 18-membered cyclic hexapeptide, was achieved using a 3 + 2 + 1 strategy . The Pro1-Phe6 peptide bond was selected as the final cyclization position. Two key fragments were synthesized using N, O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents . The current synthesis method is easily scalable and produces the target peptide with an overall yield of 15% .

Molecular Structure Analysis

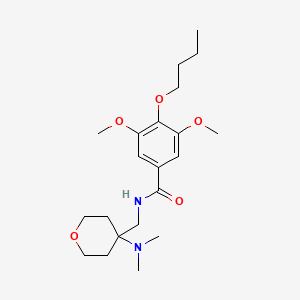

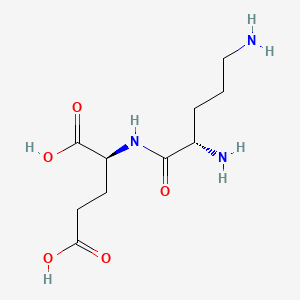

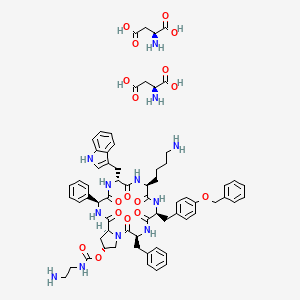

Pasireotide diaspartate has a molecular formula of C66H80N12O17 . It has an average mass of 1313.4116 Da and a mono-isotopic mass of 1312.576416 Da .

Chemical Reactions Analysis

The synthesis of pasireotide has been performed by solid-phase chemistry, using a Fmoc/tBu protecting scheme and resin as solid support .

Physical And Chemical Properties Analysis

Pasireotide diaspartate is a white to slightly greyish powder . It is freely soluble in water and its pKa has been determined at 10.2 and 9.1 . It has a polar surface area of 281.2 Ų and a refractivity of 286.66 m³·mol⁻¹ .

科学的研究の応用

Treatment of Acromegaly

Acromegaly: is a hormonal disorder that results from the excess production of growth hormone (GH). Pasireotide has been shown to have a higher affinity to somatostatin receptor type 5 than type 2, which is beneficial in treating acromegaly . It acts as a more potent inhibitor of GH secretion compared to first-generation somatostatin receptor ligands (SRLs), offering an alternative for patients who are resistant to traditional treatments.

Management of Cushing’s Disease

Cushing’s Disease: is characterized by an overproduction of cortisol by the adrenal glands. Pasireotide’s efficacy in treating Cushing’s disease stems from its ability to suppress adrenocorticotropic hormone (ACTH) secretion from pituitary adenomas . This leads to a reduction in cortisol levels, providing relief from the symptoms associated with the disease.

Control of Hyperglycemia in Diabetes

Pasireotide has been associated with hyperglycemia due to its inhibitory effects on insulin and incretin hormone responses . While this is often considered an adverse effect, it also presents a potential application in research for understanding the mechanisms of diabetes and developing new strategies for managing blood glucose levels.

Neuroendocrine Tumors (NETs)

NETs: are a diverse group of tumors that arise from neuroendocrine cells. Pasireotide’s multireceptor-targeted profile makes it a candidate for treating NETs, as it can bind to multiple somatostatin receptor subtypes present on these tumors . This can help in controlling hormone-related symptoms and possibly inhibiting tumor growth.

Gastrointestinal Disorders

The antisecretory properties of Pasireotide make it useful in managing various gastrointestinal disorders . It can inhibit the secretion of several gastrointestinal hormones and peptides, which is beneficial in conditions where reduction of gastrointestinal secretions is desired .

Hepatic Disorders

In the context of hepatic disorders , Pasireotide can be utilized to decrease portal pressure and manage symptoms related to liver cirrhosis and portal hypertension . Its inhibitory effects on hormone and peptide secretion can also aid in the treatment of hepatorenal syndrome.

Safety And Hazards

特性

IUPAC Name |

(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H66N10O9.2C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2*2-/m100/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEFMPSSNFRRNC-HQUONIRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H80N12O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pasireotide diaspartate | |

CAS RN |

820232-50-6 |

Source

|

| Record name | Pasireotide diaspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820232506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PASIREOTIDE DIASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4P76SY3N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。